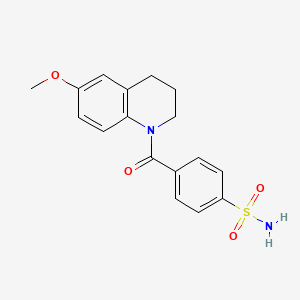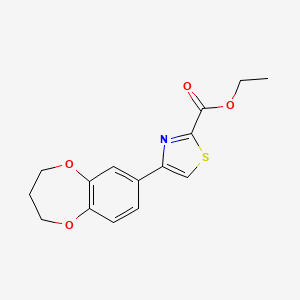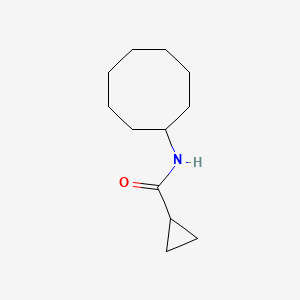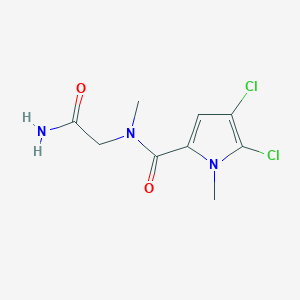
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide, also known as MTQ-BSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTQ-BSA is a sulfonamide derivative of 6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylic acid, which has been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is not yet fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer activities through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and progression of inflammation. 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide in lab experiments is its ability to inhibit inflammation and cancer cell growth. This makes it a valuable tool for studying the mechanisms involved in these processes. However, one of the limitations of using 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another potential direction is to explore its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Overall, 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has shown great potential in scientific research and its continued study may lead to significant advancements in various fields.
Synthesis Methods
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide.
Scientific Research Applications
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory and anti-cancer activities. 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has also been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells.
properties
IUPAC Name |
4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-14-6-9-16-13(11-14)3-2-10-19(16)17(20)12-4-7-15(8-5-12)24(18,21)22/h4-9,11H,2-3,10H2,1H3,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELURSUJAZKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)


